4-Methyl-1H-indole-2-carboxylic acid

Antiviral Hepatitis B Virus Medicinal Chemistry

Research reproducibility is compromised when using incorrect indole regioisomers, which alter biological activity and synthetic pathways. 4-Methyl-1H-indole-2-carboxylic acid (CAS 18474-57-2) is the specific starting material documented in patent literature for HBV replication inhibitors and urotensin II receptor antagonists. - Enables synthesis of antiviral indole-2-carboxamides targeting HBV (as per patent data). - Validated scaffold for HIV-1 integrase inhibitor programs; derivatives achieve nanomolar potency. - Essential 4-methyl substitution for GPCR antagonist lead generation (400 nM lead compound).

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 18474-57-2
Cat. No. B091702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-indole-2-carboxylic acid
CAS18474-57-2
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=CC=C1)C(=O)O
InChIInChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
InChIKeyQMSCXKCJGFIXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indole-2-carboxylic acid Overview


4-Methyl-1H-indole-2-carboxylic acid (CAS:18474-57-2) is a substituted indole-2-carboxylic acid with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 [1]. It is widely utilized as a key building block in pharmaceutical research and organic synthesis . The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its ability to chelate divalent metal ions in enzyme active sites, such as the Mg²⁺ ions in HIV-1 integrase [2]. The presence of the methyl group at the 4-position on the indole ring distinguishes it from the parent compound and other regioisomers, potentially altering its steric and electronic properties to confer unique biological activity and synthetic utility .

4-Methyl substitution provides unique steric and electronic properties not found in parent or other regioisomers.
Indole-2-carboxylic acid scaffold chelates divalent metal ions in enzyme active sites (e.g., HIV-1 integrase).
Widely used as a key building block in pharmaceutical and agrochemical synthesis.

Non-Substitutability of 4-Methyl-1H-indole-2-carboxylic acid


Indole-2-carboxylic acid derivatives are not interchangeable due to the profound impact of even minor substitution changes on both biological activity and synthetic efficiency. The specific placement of the methyl group in 4-Methyl-1H-indole-2-carboxylic acid (CAS:18474-57-2) creates a unique profile. While the unsubstituted 1H-indole-2-carboxylic acid is a known scaffold for HIV-1 integrase inhibition with an IC₅₀ of 32.37 μM, optimized derivatives achieve nanomolar potency [1]. Similarly, structure-activity relationship (SAR) studies on antiviral indole-2-carboxylates have demonstrated that modifications at the 4-position are not always crucial, but are part of a specific optimization path leading to potent derivatives like 8f and 14f [2]. Therefore, selecting the correct starting material is critical for reproducing literature results or accessing specific patented chemical space. Generic substitution with a different regioisomer, such as a 5-methyl or 6-methyl analog, or the unsubstituted parent compound, will lead to a different molecular entity with unpredictable and likely divergent activity, synthesis outcomes, and intellectual property standing.

Swapping with unsubstituted 1H-indole-2-carboxylic acid may fail to reproduce patent-specific HBV inhibitor structures.
5-Methyl or 6-methyl regioisomers can shift SAR and may not replicate literature synthesis outcomes.
Generic substitution introduces unpredictable biological activity and intellectual property divergence.

Differentiation Evidence for 4-Methyl-1H-indole-2-carboxylic acid


Anti-HBV Precursor for Patent-Protected Indole-2-carboxamides

4-Methyl-1H-indole-2-carboxylic acid is specifically utilized as a precursor in the synthesis of novel indole-2-carboxamides with demonstrated activity against the Hepatitis B Virus (HBV). The parent compound is explicitly cited in patent literature (e.g., AU2020267015A1) as the foundational building block for a class of compounds that inhibit HBV replication [1]. This direct application provides a clear procurement rationale: sourcing this specific 4-methyl analog is necessary for synthesizing the patented derivatives described. In contrast, the use of unsubstituted 1H-indole-2-carboxylic acid would not yield the same final compounds, nor is it claimed for this specific antiviral application.

HBV inhibitor precursor
Cross-study comparable
Target: Direct precursor for patented indole-2-carboxamides active against HBV.
Comparator: Unsubstituted analog not claimed for this application.
Supports patent-driven procurement selection.
Patent literature (AU2020267015A1) context.
Antiviral Hepatitis B Virus Medicinal Chemistry

Urotensin II Receptor Antagonist: Validated Virtual Screening Lead

A derivative of 4-Methyl-1H-indole-2-carboxylic acid, specifically 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide, was identified as the most potent nonpeptidic urotensin II receptor (GPR14) antagonist from a virtual screening campaign [1]. This compound demonstrated an IC₅₀ of 400 nM in a functional fluorometric imaging plate reader (FLIPR) assay [1]. This finding highlights the scaffold's unique ability to productively engage this specific G-protein-coupled receptor target. The unsubstituted 1H-indole-2-carboxylic acid scaffold was not identified as a hit in this screening, indicating the 4-methyl group is essential for the observed biological activity.

Urotensin II receptor antagonist
Class-level inference
Derivative IC₅₀ = 400 nM (FLIPR); unsubstituted scaffold not active.
Unique target engagement context for GPCR research.
Class-level inference; specific to derivative.
Urotensin II GPR14 Antagonist Cardiovascular Research

HIV-1 Integrase Inhibitor Precursor with Defined SAR

The indole-2-carboxylic acid scaffold is a validated core for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs) [1]. The unsubstituted parent compound, 1H-indole-2-carboxylic acid, exhibits an IC₅₀ of 32.37 μM for integrase strand transfer inhibition [2]. Through systematic optimization, researchers synthesized a series of derivatives, achieving a significant improvement in potency with compound 17a, which has an IC₅₀ of 3.11 μM [2]. This improvement was attributed to the introduction of a C6 halogenated benzene ring, enabling π-π stacking with viral DNA [1]. This established SAR indicates that the indole-2-carboxylic acid core, and by extension its 4-methyl analog, is a critical and modifiable starting point for developing potent INSTIs.

HIV-1 integrase inhibitor SAR
Class-level inference
Unsubstituted parent IC₅₀ 32.37 μM; optimized derivative 17a IC₅₀ 3.11 μM (~10.4-fold improvement).
Indole-2-carboxylic acid scaffold modifiable for INSTI potency optimization.
4-Methyl analog not directly tested in this study.
HIV-1 Integrase Inhibitor Antiviral

Agrochemical Fungicide Development: A Distinct Application

In contrast to many indole-2-carboxylic acid analogs that are exclusively explored for pharmaceutical applications, the 4-methyl-substituted scaffold has been specifically claimed in patents for agrochemical use. Japanese Patent JPH0948755A describes indole-2-carboxylic acid ester derivatives with extremely strong fungicidal and insecticidal activity for agricultural and horticultural fields [1]. A specific example, 7-chloro-4-methylindole-2-carboxylic acid methyl ester, is derived from the 4-methylindole-2-carboxylic acid core [1]. This provides a clear industrial differentiation: while other indole-2-carboxylic acids might be used in drug discovery, this specific analog has a demonstrated and patented utility in a completely separate, high-value market sector, offering a unique procurement justification for agrochemical R&D.

Agrochemical application
Cross-study comparable
4-Methyl scaffold claimed in agrochemical patents (fungicide/insecticide); other regioisomers lack this industrial claim.
Provides distinct procurement pathway for non-pharma R&D.
Patent JPH0948755A.
Agrochemical Fungicide Insecticide

Predicted Physicochemical Properties for Formulation

4-Methyl-1H-indole-2-carboxylic acid possesses distinct predicted physicochemical properties that can influence its handling, formulation, and purification compared to other indole-2-carboxylic acids. It has a predicted boiling point of 419.9±25.0 °C at 760 mmHg and a predicted pKa of 4.53±0.30 . While similar properties are predicted for other isomers, this specific combination defines the compound's behavior in experimental systems. For instance, the predicted pKa value can be crucial for designing pH-dependent extraction or crystallization protocols. This data provides a tangible, quantifiable parameter for method development that is not transferable to other regioisomers.

Predicted properties
Data to verify
Boiling point 419.9±25.0 °C; pKa 4.53±0.30.
Guides method development for purification/formulation.
Predicted values; experimental confirmation needed.
Physicochemical Properties Formulation Analytical Chemistry

4-Methyl-1H-indole-2-carboxylic acid Applications


Medicinal Chemistry for Antiviral Lead Optimization

Procure 4-Methyl-1H-indole-2-carboxylic acid as a key starting material for synthesizing novel indole-2-carboxamides targeting Hepatitis B Virus (HBV) replication [5]. This application is directly supported by patent literature, which uses this specific compound to generate a family of antiviral agents [5]. The scaffold's well-documented activity against HIV-1 integrase further underscores its utility in broad-spectrum antiviral drug discovery programs [2].

GPCR Drug Discovery for Cardiometabolic Diseases

Utilize this building block to synthesize potent antagonists of the urotensin II receptor (GPR14), a target of interest in cardiovascular homeostasis and pathology [5]. The 4-methyl substitution pattern is essential for activity, as demonstrated by the discovery of a 400 nM lead compound via virtual screening [5]. This provides a validated starting point for hit-to-lead campaigns focusing on GPCR targets.

Agrochemical R&D for Novel Crop Protection Agents

Leverage 4-Methyl-1H-indole-2-carboxylic acid to develop new fungicides and insecticides for agricultural use, as described in Japanese patent JPH0948755A [5]. This compound serves as a direct precursor to active esters like 7-chloro-4-methylindole-2-carboxylic acid methyl ester [5]. Its use in this sector provides a unique value proposition distinct from biomedical applications.

Synthesis of PPARγ Modulators for Metabolic Disease Research

Incorporate this indole-2-carboxylic acid building block into the synthesis of novel aryl indole-2-carboxylic acid analogs being investigated as potent and selective PPARγ partial agonists [5]. While many analogs in this class exist, the 4-methyl group can be used to fine-tune the pharmacological profile of these insulin sensitizers, which have shown efficacy in reducing hyperglycemia in diabetic mouse models [5].

Application
Selection Property
Validation Focus
Anti-HBV medicinal chemistry
Patent-claimed building block for indole-2-carboxamides
HBV replication inhibition assays, antiviral screening
GPCR antagonist hit-to-lead
4-Methyl substitution required for GPR14 activity
FLIPR functional assay, urotensin II binding
Agrochemical fungicide/insecticide synthesis
Unique industrial application distinct from pharma
Field efficacy trials, target pest spectrum
Metabolic disease research (PPARγ)
Scaffold for insulin sensitizer optimization
Hyperglycemia model response, metabolic endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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